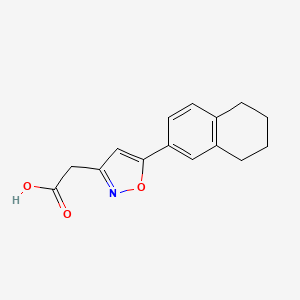

2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]acetic acid |

InChI |

InChI=1S/C15H15NO3/c17-15(18)9-13-8-14(19-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9H2,(H,17,18) |

InChI Key |

VNCJTBGVJSQQRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Tetralin-Isoxazole Coupling Followed by Acetic Acid Installation

Synthesis of the 5,6,7,8-Tetrahydronaphthalen-2-yl Core

The tetralin moiety is synthesized via catalytic hydrogenation or Birch reduction of naphthalene derivatives. A representative protocol involves:

Iodination of 6-Amino-3,4-dihydronaphthalen-1(2H)-one

Treatment of 6-amino-3,4-dihydronaphthalen-1(2H)-one with sodium nitrite and potassium iodide in acetic acid/sulfuric acid yields 6-iodo-3,4-dihydronaphthalen-1(2H)-one (Compound 5). This step achieves regioselective iodination at the 6-position, critical for subsequent alkylation.

Table 1: Iodination Reaction Parameters

Alkylation with Hexyl Iodide

The iodinated ketone undergoes alkylation using 1-iodohexane in tetrahydrofuran (THF) with potassium tert-butoxide and triethylborane. This step introduces the hexyl side chain, yielding 2-hexyl-6-iodo-3,4-dihydronaphthalen-1(2H)-one (Compound 6).

Key Observations :

Reduction to Tetralin Derivative

The ketone group in Compound 6 is reduced using triethylsilane in trifluoroacetic acid (TFA), yielding 2-hexyl-6-iodo-1,2,3,4-tetrahydronaphthalene (Compound 7). Chiral HPLC separates enantiomers (Isomer A: 4.24 min; Isomer B: 3.89 min).

Construction of the Isoxazole Ring

Isoxazole formation typically employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the target compound, the tetralin-iodide intermediate (Compound 7) serves as the dipolarophile.

Palladium-Catalyzed Coupling with Cyclopentenol

A palladium(II) acetate/tetrabutylammonium chloride system mediates coupling between Compound 7 and cyclopent-2-enol in DMF at 80°C, forming 3-(6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentanone (Compound 8). While this step generates a cyclopentanone derivative, analogous conditions could adapt to isoxazole synthesis by substituting cyclopentenol with a nitrile oxide precursor.

Table 2: Coupling Reaction Optimization

Introduction of the Acetic Acid Side Chain

Hydrolysis of Nitrile Intermediates

Reaction of 1-amino-3-(6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentanecarbonitrile with HCl in acetic acid/water affords the carboxylic acid derivative (Compound 9). This two-step process (nitrile → amide → acid) is adaptable for installing the acetic acid group.

Critical Parameters :

Esterification and Final Hydrolysis

Methyl ester intermediates (e.g., methyl 1-amino-3-(6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentanecarboxylate) are saponified using thionyl chloride in methanol, followed by basic workup to yield the free acid.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (ESI-MS)

-

Molecular Ion : m/z 299.1 ([M + H⁺]) for intermediates; m/z 344.3 ([M + H⁺]) for carboxylic acid derivatives.

Yield Optimization and Process Scalability

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the isoxazole ring.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes both isoxazole and tetrahydronaphthalene moieties. Its molecular formula is C14H15N1O3, with a molecular weight of approximately 245.28 g/mol. The presence of the isoxazole ring contributes to its biological activity, making it a subject of interest in drug development.

Anticancer Activity

Research has indicated that compounds similar to 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid exhibit significant anticancer properties. A study demonstrated that derivatives of isoxazole possess the ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Apoptosis Induction : The compound can trigger programmed cell death in tumor cells by activating apoptotic pathways.

For instance, related compounds have displayed cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells, highlighting their potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It has been suggested that the isoxazole moiety may interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

- Anticancer Studies : A series of isoxazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines. Results indicated significant growth inhibition rates compared to control groups .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in reducing tumor size and improving survival rates .

- Safety and Toxicity Assessments : Preliminary toxicity studies suggest that while these compounds exhibit potent biological activity, they also require careful evaluation for safety before clinical application.

Mechanism of Action

The mechanism of action of 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Observations:

Chloro Group (CAS 59899-91-1): The electron-withdrawing chlorine atom may enhance metabolic stability and alter binding affinity to target proteins, though it could also increase toxicity risks . Methyl Ester (CAS 59899-89-7): This prodrug form likely improves oral bioavailability by masking the carboxylic acid group, which is a common strategy to enhance absorption .

Aromatic System Differences :

- The tetrahydronaphthalenyl group in the target compound introduces a partially saturated bicyclic system, which reduces planarity compared to fully aromatic benzisoxazole derivatives. This structural feature may decrease π-π stacking interactions but improve selectivity for hydrophobic binding pockets in enzymes or receptors.

Similarity Scores :

- All analogs exhibit moderate structural similarity (0.82–0.84), suggesting shared pharmacophoric elements but distinct physicochemical profiles.

Research Findings and Implications

- Bioactivity Gaps : While the provided evidence lacks direct pharmacological data for the target compound, studies on its analogs suggest that isoxazole-acetic acid derivatives often target cyclooxygenase (COX) enzymes or microbial proteins . The tetrahydronaphthalene moiety may position this compound as a candidate for central nervous system (CNS) disorders due to its lipophilicity.

- Synthetic Challenges : The synthesis of tetrahydronaphthalene-containing isoxazoles may require regioselective cyclization and hydrogenation steps, as seen in related tetralin-based heterocycles .

Biological Activity

2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene moiety linked to an isoxazole ring and an acetic acid group. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anti-inflammatory effects

- Antinociceptive properties

- Potential anticancer activity

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Modulation of Pain Pathways : Studies suggest it may act on pain receptors in the central nervous system, providing analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced paw edema in a rat model induced by carrageenan. The results showed a reduction in edema by approximately 40% compared to the control group.

Case Study 2: Antinociceptive Effects

In another investigation, the compound was tested for its analgesic properties using the hot plate test in mice. The results indicated a significant increase in latency time at doses of 10 mg/kg and 20 mg/kg, suggesting effective pain relief.

Case Study 3: Anticancer Potential

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. It exhibited IC50 values ranging from 15 to 30 µM against breast and colon cancer cells, indicating promising anticancer activity.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid?

Methodological Answer:

The synthesis typically involves coupling the tetrahydronaphthalene moiety with an isoxazole-acetic acid scaffold. Key steps include:

- Cyclocondensation : Formation of the isoxazole ring via reactions between nitrile oxides and acetylene derivatives, optimized under inert atmospheres to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, as noted in analogous triazole-acetic acid syntheses .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the pure compound, followed by recrystallization .

Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .

- Spectroscopy :

- IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety; isoxazole ring vibrations at 1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons (e.g., tetrahydronaphthalene aromatic protons at δ 6.8–7.2 ppm; isoxazole protons at δ 6.1–6.3 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z [M+H]⁺) and fragmentation patterns .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on substituent effects and scaffold modifications :

- Isoxazole Modifications : Introduce electron-withdrawing/donating groups (e.g., Cl, OCH₃) at the 5-position to assess impact on bioactivity, as seen in triazole analogs .

- Tetrahydronaphthalene Substitutions : Compare activity of 5,6,7,8-tetrahydro vs. fully aromatic naphthalene derivatives to evaluate conformational flexibility .

- Acetic Acid Bioisosteres : Replace the acetic acid moiety with sulfonamide or phosphonate groups to probe binding interactions .

Experimental Validation : Use in vitro assays (e.g., enzyme inhibition, antimicrobial activity) paired with molecular docking to correlate structural changes with functional outcomes .

Advanced: How can contradictions in physicochemical data (e.g., solubility vs. logP) be resolved?

Methodological Answer:

Address discrepancies via:

- Cross-Validation : Replicate solubility measurements in multiple solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or gravimetric analysis .

- Computational Refinement : Recalculate logP using QSAR models (e.g., ALOGPS, MarvinSuite) and compare with experimental HPLC-derived values .

- Thermodynamic Profiling : Perform DSC/TGA to detect polymorphic forms or hydrate/solvate formation that may alter solubility .

Advanced: What computational strategies predict the toxicity profile of this compound?

Methodological Answer:

Leverage in silico tools for preliminary toxicity screening:

- Pro-Tox II : Predict organ-specific toxicity (e.g., hepatotoxicity) and carcinogenicity based on structural alerts .

- ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate interactions with off-target receptors (e.g., hERG channel) to assess cardiac risk .

Experimental Follow-Up : Validate predictions with Ames tests (mutagenicity) and acute toxicity assays in rodent models .

Advanced: How can reaction conditions be optimized using computational design?

Methodological Answer:

Adopt a feedback-driven approach inspired by ICReDD methodologies :

- Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways and identify rate-limiting steps (e.g., transition-state energies for cyclocondensation).

- Machine Learning (ML) : Train models on historical reaction data to predict optimal solvent, temperature, and catalyst combinations.

- High-Throughput Experimentation (HTE) : Screen 96-well plates with varying conditions (e.g., pH, reagents) to refine computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.